Pent-4-en-2-amine
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Overview
Description
It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications . The compound features an amine group attached to a pentene chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-4-en-2-amine can be synthesized through several methods. One common method involves the hydrogenation of pentene in the presence of ammonia. This reaction is typically carried out at high pressure and room temperature, using a reducing agent as a catalyst . Another method involves the Buchwald-Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Pent-4-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are commonly used.
Major Products: The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds .
Scientific Research Applications
Pent-4-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of polymers, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of pent-4-en-2-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Pent-4-en-1-amine: Similar structure but with the amine group at a different position.
Pent-3-en-2-amine: Another isomer with the double bond at a different position.
Hex-4-en-2-amine: A longer chain analogue with similar properties
Uniqueness: Pent-4-en-2-amine is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its position of the double bond and amine group makes it a valuable intermediate in organic synthesis, offering versatility in various chemical reactions.
Properties
IUPAC Name |
pent-4-en-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-3-4-5(2)6/h3,5H,1,4,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIDLOWRIYHHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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